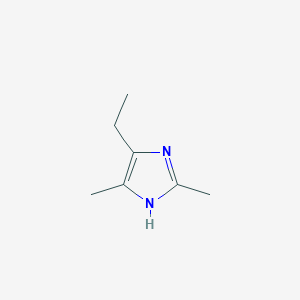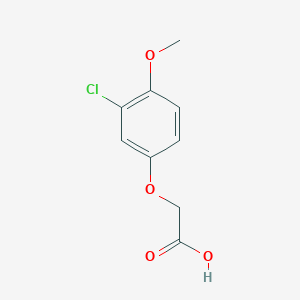
5-Ethyl-2,4-dimethyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2,4-dimethyl-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, characterized by its ethyl and dimethyl substitutions, imparts specific chemical properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2,4-dimethyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclocondensation of 1,2-dicarbonyl compounds with aldehydes and ammonium acetate. This reaction can be catalyzed by various agents, including Brønsted acidic ionic liquids, to yield the desired imidazole derivative .
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, enhances the sustainability and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethyl-2,4-dimethyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can convert the imidazole ring to its saturated form.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various substituted imidazoles .
Applications De Recherche Scientifique
5-Ethyl-2,4-dimethyl-1H-imidazole finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of functional materials, such as catalysts and dyes for solar cells
Mécanisme D'action
The mechanism of action of 5-Ethyl-2,4-dimethyl-1H-imidazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
- 2-Methylimidazole
- 4-Methylimidazole
- 2-Ethyl-4-methylimidazole
Comparison: 5-Ethyl-2,4-dimethyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2-Methylimidazole and 4-Methylimidazole, the presence of both ethyl and dimethyl groups enhances its lipophilicity and potentially its biological activity. The compound’s unique structure also allows for more diverse chemical reactivity and applications .
Propriétés
Numéro CAS |
91773-26-1 |
|---|---|
Formule moléculaire |
C7H12N2 |
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
4-ethyl-2,5-dimethyl-1H-imidazole |
InChI |
InChI=1S/C7H12N2/c1-4-7-5(2)8-6(3)9-7/h4H2,1-3H3,(H,8,9) |
Clé InChI |
NELFWLUXURRZAY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC(=N1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[(1,1-Dimethylethoxy)carbonyl]-3-(trimethylsilyl)-L-alanine](/img/structure/B8278433.png)




![4-(2-Chloro-2,2-difluoroethyl)-1-{[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B8278460.png)
![1-(Tetrahydro-2H-pyran-4-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B8278491.png)
![(R)-1-[3-(2-pyrrolidinyl)-2-propynyl]pyrrolidine](/img/structure/B8278503.png)

